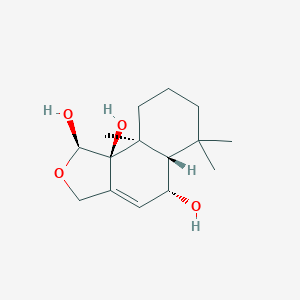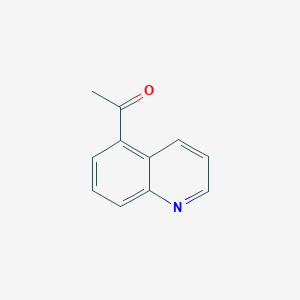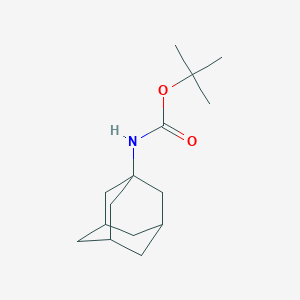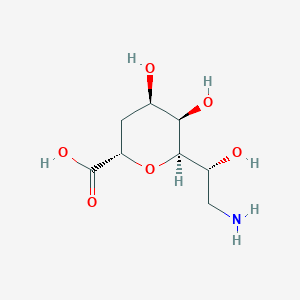
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate, also known as ADP-heptose, is a chemical compound that is widely used in scientific research. This molecule is a derivative of heptose, which is a seven-carbon sugar that is commonly found in bacterial lipopolysaccharides. ADP-heptose plays a crucial role in the biosynthesis of lipopolysaccharides, which are important components of the bacterial cell wall.
Wirkmechanismus
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is involved in the biosynthesis of lipopolysaccharides, which are important components of the bacterial cell wall. Specifically, (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is used to transfer heptose-7-phosphate to the growing lipopolysaccharide chain. This process is catalyzed by the enzyme heptosyltransferase, which uses (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate as a substrate.
Biochemische Und Physiologische Effekte
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is not known to have any direct biochemical or physiological effects on its own. However, its role in the biosynthesis of lipopolysaccharides makes it an important molecule in bacterial cell biology.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a complex process that requires specialized equipment and expertise. However, once synthesized, (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate can be used in a variety of laboratory experiments to study the biosynthesis of lipopolysaccharides. One advantage of using (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is that it allows researchers to study the biosynthesis of lipopolysaccharides in a controlled environment. However, one limitation of using (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is that it may not accurately reflect the biosynthesis of lipopolysaccharides in vivo.
Zukünftige Richtungen
There are several future directions for research involving (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate. One area of interest is the development of new antibiotics that target the biosynthesis of lipopolysaccharides. Another area of interest is the study of the role of lipopolysaccharides in bacterial pathogenesis. Additionally, researchers may investigate the use of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate as a tool for the development of new vaccines or diagnostic tools for bacterial infections.
Conclusion:
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a valuable molecule in scientific research, particularly in the study of bacterial lipopolysaccharides. Its role in the biosynthesis of lipopolysaccharides makes it an important tool for the development of new antibiotics, vaccines, and diagnostic tools for bacterial infections. While the synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a complex process, its use in laboratory experiments has the potential to advance our understanding of bacterial cell biology.
Synthesemethoden
The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate involves the condensation of ADP and heptose-7-phosphate. This reaction is catalyzed by the enzyme (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate synthase, which is found in bacterial cells. The resulting product is a nucleotide sugar that can be used in the biosynthesis of lipopolysaccharides.
Wissenschaftliche Forschungsanwendungen
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a valuable tool in the study of bacterial lipopolysaccharides. Lipopolysaccharides are important virulence factors that play a key role in the pathogenesis of many bacterial infections. By synthesizing (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate, researchers can study the biosynthesis of lipopolysaccharides and develop new strategies for combating bacterial infections.
Eigenschaften
CAS-Nummer |
106174-48-5 |
|---|---|
Produktname |
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate |
Molekularformel |
C8H15NO6 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1 |
InChI-Schlüssel |
JOMLPRUJCYAJKS-XUUWZHRGSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](O[C@@H]1C(=O)O)[C@@H](CN)O)O)O |
SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
Kanonische SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
Andere CAS-Nummern |
106174-48-5 |
Synonyme |
(1,5-anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate 8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid AADHC alpha-C-(1,5-anhydro-7-amino-2,7-dideoxy-d-manno-heptopyranosyl)carboxylate NH2dKDO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



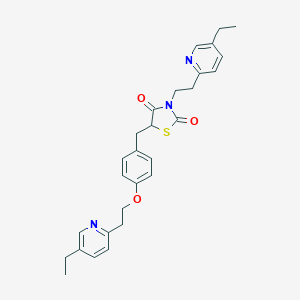
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
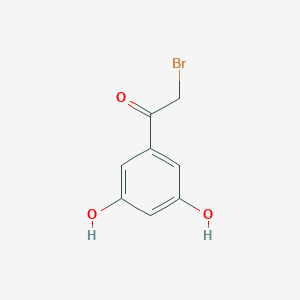

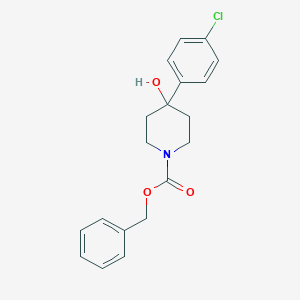
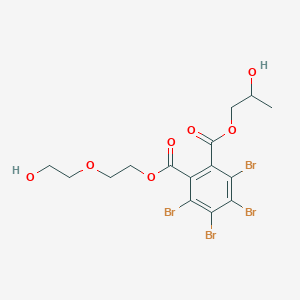
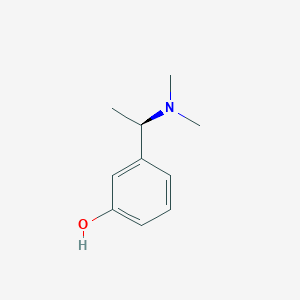
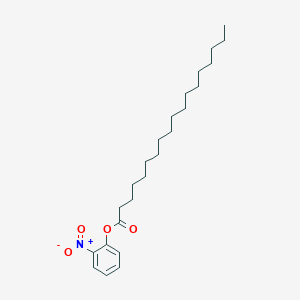
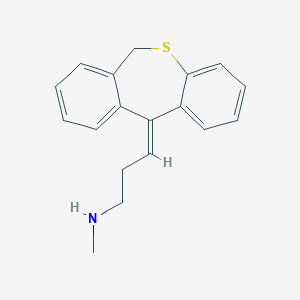
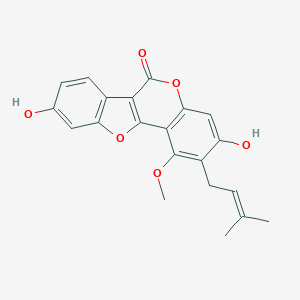
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
